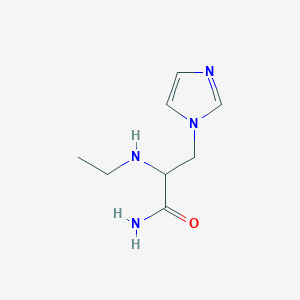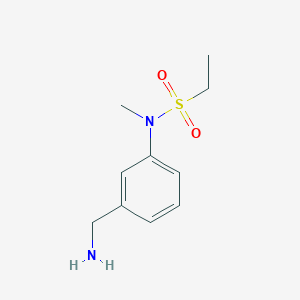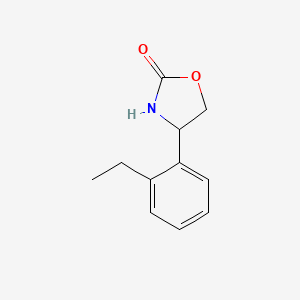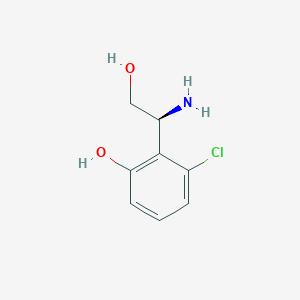![molecular formula C11H19Cl3N2 B13618098 [(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular structure, which includes a chlorophenyl group and a dimethylaminoethyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-(dimethylamino)ethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: Research explores its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of [(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(4-Chlorophenyl)methyl][2-(dimethylamino)-2-(thiophen-2-yl)ethyl]amine
- 2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile
Uniqueness
[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C11H19Cl3N2 |
|---|---|
Molekulargewicht |
285.6 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H17ClN2.2ClH/c1-14(2)8-7-13-9-10-3-5-11(12)6-4-10;;/h3-6,13H,7-9H2,1-2H3;2*1H |
InChI-Schlüssel |
LDYWHDKEIXDSPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNCC1=CC=C(C=C1)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
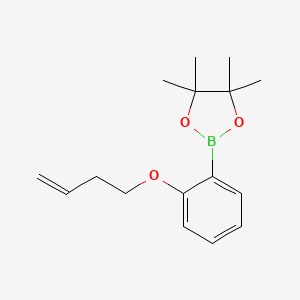
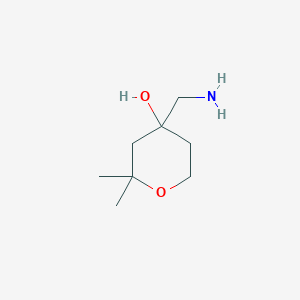
![6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13618038.png)
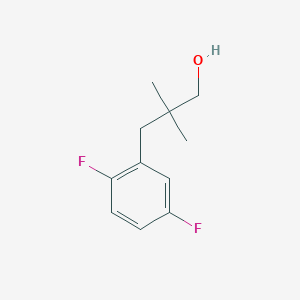

![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

